4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole
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Overview
Description
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole is a heterocyclic compound that features both thieno[2,3-c]pyridine and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Mechanism of Action
Target of Action
A related compound, ticlopidine, is known to inhibit the p2 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity . This suggests that 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole may also function as an inhibitor, binding to its target and preventing or reducing its activity .
Biochemical Pathways
Given the potential target and mode of action, it’s plausible that this compound could influence pathways related to platelet aggregation and blood clotting .
Result of Action
If the compound acts similarly to related inhibitors, it may prevent or reduce the activity of its target, potentially influencing processes such as platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[3,2-c]pyridine: A structurally related compound with similar biological activities.
4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one: Another related compound known for its inhibitory effects on platelet aggregation.
Uniqueness
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole is unique due to its dual thieno[2,3-c]pyridine and thiazole structure, which allows for a broader range of chemical modifications and potential biological activities compared to its analogs .
Properties
IUPAC Name |
7-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(8-5-13-6-12-8)10-7(1)2-4-14-10/h2,4-6,9,11H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXSFKNEVONOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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